molecular formula C8H16N2O B14786520 2-(Cyclopropylamino)-3-methylbutanamide

2-(Cyclopropylamino)-3-methylbutanamide

Cat. No.: B14786520
M. Wt: 156.23 g/mol
InChI Key: LWQDDXRAFJWWQI-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-methylbutanamide is an organic compound that features a cyclopropylamino group attached to a 3-methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-methylbutanamide typically involves the reaction of cyclopropylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-3-methylbutanoic acid
  • 2-(Cyclopropylamino)-3-methylbutanol
  • 2-(Cyclopropylamino)-3-methylbutylamine

Uniqueness

2-(Cyclopropylamino)-3-methylbutanamide is unique due to its specific amide structure, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(cyclopropylamino)-3-methylbutanamide

InChI

InChI=1S/C8H16N2O/c1-5(2)7(8(9)11)10-6-3-4-6/h5-7,10H,3-4H2,1-2H3,(H2,9,11)

InChI Key

LWQDDXRAFJWWQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC1CC1

Origin of Product

United States

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